1-Naphthylmethyl glycidyl ether

Vue d'ensemble

Description

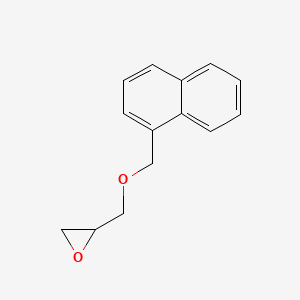

It has the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol. This compound is characterized by the presence of a naphthyl group attached to a glycidyl ether moiety, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

1-Naphthylmethyl glycidyl ether can be synthesized through various methods. One common approach is the Williamson Ether Synthesis, which involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide . In this case, the naphthylmethyl alcohol is first converted to its corresponding alkoxide, which then reacts with epichlorohydrin to form the glycidyl ether.

Industrial production methods often involve the use of phase transfer catalysis (PTC) to enhance the reaction efficiency. A novel dual function membrane microreactor has been developed for the selective synthesis of this compound, achieving high selectivity and yield .

Analyse Des Réactions Chimiques

1-Naphthylmethyl glycidyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthylmethyl glycidyl ketones or aldehydes.

Reduction: Reduction reactions can convert the glycidyl ether to its corresponding alcohols.

Substitution: The glycidyl ether group can undergo nucleophilic substitution reactions, forming different ethers or alcohols depending on the reagents used.

Common reagents for these reactions include strong acids like HBr or HI for cleavage, and bases like sodium hydride (NaH) for nucleophilic substitution . Major products formed from these reactions include naphthylmethyl alcohols, ketones, and substituted ethers.

Applications De Recherche Scientifique

Organic Synthesis

1-Naphthylmethyl glycidyl ether serves as a crucial building block in organic synthesis. Its unique structure allows for the preparation of complex molecules and polymers. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of epoxides, alcohols, and substituted ethers.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential in drug development. A notable example includes its role in synthesizing propranolol, a beta-blocker used to treat hypertension and anxiety disorders. The synthesis involves treating glycidyl-α-naphthyl ether with isopropylamine to yield propranolol with high purity.

Agrochemicals

Research into agrochemical applications has revealed that this compound can enhance the efficacy of crop protection agents. Its chemical properties allow for modifications that improve the selectivity and activity of herbicides and pesticides.

Case Study 1: Drug Development

- Compound : Propranolol

- Process : The synthesis involves treating glycidyl-α-naphthyl ether with isopropylamine.

- Outcome : High purity and yield of propranolol demonstrate the compound's utility as a key intermediate in pharmaceutical synthesis.

Case Study 2: Agrochemical Applications

- Focus : Enhancing crop protection agents.

- Results : Modifications using this compound have shown improved selectivity and activity in herbicides.

Mécanisme D'action

The mechanism of action of 1-naphthylmethyl glycidyl ether involves its reactivity as an epoxide. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biochemical assays, the compound may interact with enzymes, leading to the formation of enzyme-substrate complexes .

Comparaison Avec Des Composés Similaires

1-Naphthylmethyl glycidyl ether can be compared with other glycidyl ethers such as phenyl glycidyl ether and biphenyl glycidyl ether. These compounds share similar structural features but differ in their aromatic substituents. The presence of the naphthyl group in this compound provides unique reactivity and selectivity in certain reactions .

Similar compounds include:

- Phenyl glycidyl ether

- Biphenyl glycidyl ether

- 4-(4-Nitrobenzyl) pyridine glycidyl ether

These compounds are used in various applications, but this compound stands out due to its specific reactivity and potential for selective synthesis .

Activité Biologique

1-Naphthylmethyl glycidyl ether (CAS No. 66931-57-5) is an organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an epoxide compound characterized by its glycidyl ether functional group attached to a naphthalene ring. The presence of the epoxide group contributes to its reactivity, allowing it to participate in various biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, potentially leading to various pharmacological effects. Key areas of interest include:

- Cytotoxicity : Studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Genotoxicity : There is evidence suggesting that this compound can induce DNA damage, raising concerns about its safety and potential carcinogenicity.

Cytotoxicity Studies

A study examining the cytotoxic effects of this compound on various cancer cell lines demonstrated a dose-dependent response. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 40 | Cell cycle arrest in G2/M phase |

| A549 | 30 | Inhibition of mitochondrial function |

These results indicate that the compound may serve as a lead for developing anticancer agents.

Enzyme Inhibition

Research has shown that this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition kinetics were analyzed, revealing:

- Type of Inhibition : Competitive

- Ki Value : 15 µM

This suggests that the compound may alter the metabolism of co-administered drugs, necessitating caution in therapeutic applications.

Genotoxicity Assessment

Genotoxic effects were evaluated using the comet assay on human lymphocytes. The results indicated significant DNA strand breaks at concentrations above 50 µM, suggesting that exposure to high levels of this compound could pose genetic risks.

Case Studies

Several case studies have highlighted the implications of exposure to this compound in occupational settings:

- Occupational Exposure : A cohort study involving workers exposed to this compound reported increased incidences of respiratory issues and skin irritation.

- Environmental Impact : Analysis of wastewater from industries using this compound showed elevated levels of genotoxic metabolites, raising concerns about environmental contamination and public health risks.

Propriétés

IUPAC Name |

2-(naphthalen-1-ylmethoxymethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-7-14-11(4-1)5-3-6-12(14)8-15-9-13-10-16-13/h1-7,13H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITJBKAOHXETFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985602 | |

| Record name | 2-{[(Naphthalen-1-yl)methoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66931-57-5 | |

| Record name | Propane, 1-(1-naphthylmethoxy)-2,3-epoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066931575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Naphthalen-1-yl)methoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.